
1,4-Bis(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a cyclic molecule containing two nitrogen atoms at positions 1 and 4, and it is widely used in the pharmaceutical industry due to its diverse biological activities. The incorporation of fluorine atoms into the phenyl rings enhances the compound’s chemical stability and biological activity .
Preparation Methods
The synthesis of 1,4-Bis(2-fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of an organic solvent such as isopropanol and a base like potassium carbonate. The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Bis(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenyl rings.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization: The piperazine ring can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, solvents such as isopropanol, and other nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1,4-Bis(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Bis(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can modulate various physiological processes, including neurotransmission and muscle contraction . Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects.
Comparison with Similar Compounds
1,4-Bis(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a single fluorophenyl group and is used in similar applications but may exhibit different pharmacokinetic properties.
1-Bis(4-fluorophenyl)methyl piperazine: This derivative has a different substitution pattern and is used in the synthesis of drugs like flunarizine and lomerizine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
63523-84-2 |
|---|---|
Molecular Formula |
C16H16F2N2 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1,4-bis(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C16H16F2N2/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12H2 |
InChI Key |
WOXUSMOAUXCMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
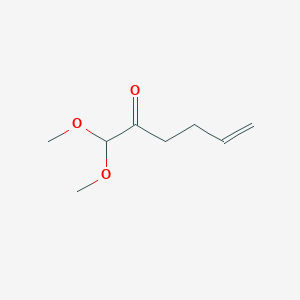
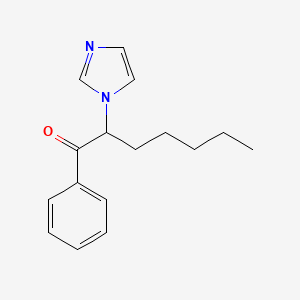
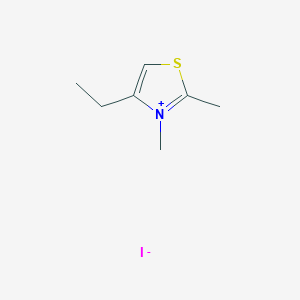

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)

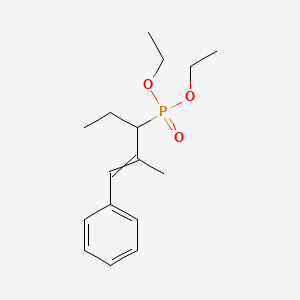

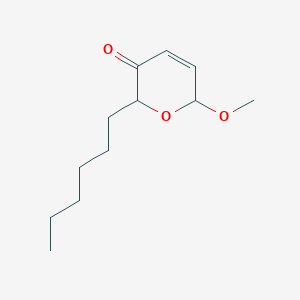
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)
